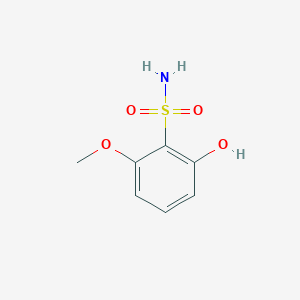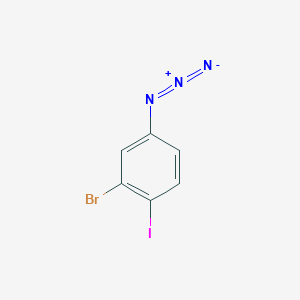
4-Azido-2-bromo-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-bromo-1-iodobenzene is an aryl azide compound that has garnered significant attention in scientific research due to its unique properties. This compound is characterized by the presence of azido, bromo, and iodo substituents on a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-bromo-1-iodobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of benzene to form nitrobenzene, followed by bromination to yield 3-bromonitrobenzene. Subsequent reduction and diazotization steps lead to the formation of 3-bromoaniline, which is then treated with sodium azide to introduce the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azido-2-bromo-1-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic aromatic substitution reactions, often facilitated by electron-withdrawing groups.
Reduction: The azido group can be reduced to an amine using reducing agents like tin hydrides.
Coupling Reactions: The bromo and iodo substituents make this compound suitable for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, concentrated sodium hydroxide.
Reduction: Tri-n-butyltin hydride, tris(trimethylsilyl)silane.
Coupling Reactions: Palladium catalysts, organozinc reagents
Major Products:
Applications De Recherche Scientifique
4-Azido-2-bromo-1-iodobenzene is widely used in scientific research due to its diverse properties:
Chemistry: Utilized in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the study of protein interactions and labeling due to the azido group’s ability to undergo click chemistry.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-azido-2-bromo-1-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can form reactive intermediates, such as nitrenes, which can insert into C-H bonds or react with other functional groups. The bromo and iodo substituents facilitate cross-coupling reactions by acting as leaving groups in the presence of palladium catalysts .
Comparaison Avec Des Composés Similaires
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a fluoro substituent.
1-Bromo-4-iodobenzene: Lacks the azido group, used in similar coupling reactions.
2-Azido-4-bromo-1-iodobenzene: Positional isomer with similar reactivity.
Uniqueness: 4-Azido-2-bromo-1-iodobenzene is unique due to the presence of the azido group, which provides additional reactivity and versatility in chemical synthesis. The combination of bromo and iodo substituents further enhances its utility in cross-coupling reactions, making it a valuable compound in both academic and industrial research.
Propriétés
Formule moléculaire |
C6H3BrIN3 |
|---|---|
Poids moléculaire |
323.92 g/mol |
Nom IUPAC |
4-azido-2-bromo-1-iodobenzene |
InChI |
InChI=1S/C6H3BrIN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |
Clé InChI |
AGUPGXUHEJDROW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


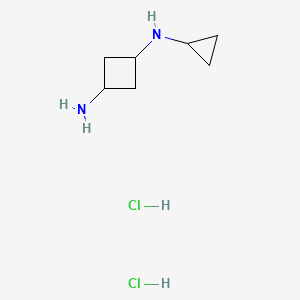
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
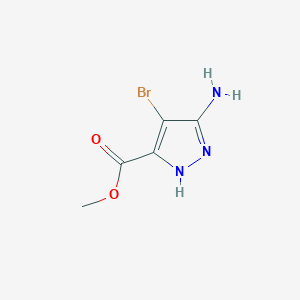
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)


![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
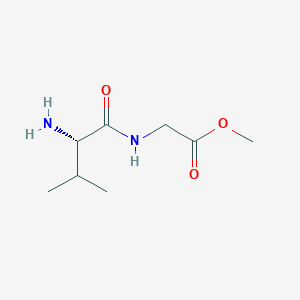
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
